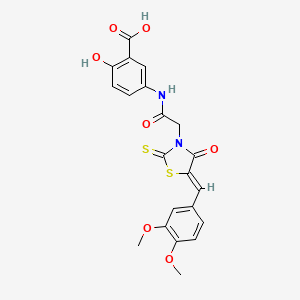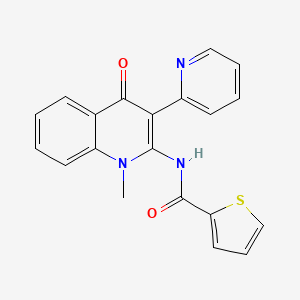![molecular formula C28H29N5O5 B2532968 3-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide CAS No. 899909-85-4](/img/no-structure.png)
3-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide is a useful research compound. Its molecular formula is C28H29N5O5 and its molecular weight is 515.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Hybrid Anticonvulsant Agents
A study focused on synthesizing hybrid molecules that combine chemical fragments of well-known antiepileptic drugs (AEDs) like ethosuximide, levetiracetam, and lacosamide. This approach led to the creation of compounds with broad spectra of activity across various preclinical seizure models. Notably, one molecule demonstrated high protection without impairing motor coordination, highlighting a significant safety profile compared to existing AEDs (Kamiński et al., 2015).
Antihypertensive Activity
Another research avenue explored the synthesis and testing of derivatives for their potential to reduce blood pressure in spontaneously hypertensive rats. Certain compounds exhibited effective antihypertensive activity at low oral doses, with some also demonstrating alpha-adrenoceptor blocking effects. This study opens the door to new therapeutic options for hypertension management (Sekiya et al., 1983).
Cyclization Reactions
Investigations into cyclization of cyanamides with various substrates led to the synthesis of diverse quinazolinone derivatives. These reactions provide a versatile method for creating compounds with potential biological activity, showcasing the adaptability of quinazolinone chemistry in synthesizing novel therapeutic agents (Shikhaliev et al., 2008).
Antibacterial and Antitumor Activity
Studies on quinazolinone derivatives have also revealed their potential in fighting bacterial infections and cancer. Synthesis of enantiomers of temafloxacin hydrochloride showed promising antibacterial activities, with minor differences in in vivo activities but similar pharmacological profiles. This suggests the versatility of quinazolinone structures in developing broad-spectrum antimicrobial agents (Chu et al., 1991). Moreover, novel series of benzyl-substituted quinazolinones exhibited broad-spectrum antitumor activity, highlighting their potential as therapeutic agents against various cancer cell lines (Al-Suwaidan et al., 2016).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-oxo-2-(4-phenylpiperazin-1-yl)ethylamine with 2-aminobenzoic acid to form 1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-aminobenzoic acid. This intermediate is then cyclized with ethyl acetoacetate to form 3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,4-dihydroquinazoline-2,4-dione. The final compound is obtained by reacting this intermediate with 2-furylmethylamine and propanoyl chloride.", "Starting Materials": [ "2-oxo-2-(4-phenylpiperazin-1-yl)ethylamine", "2-aminobenzoic acid", "ethyl acetoacetate", "2-furylmethylamine", "propanoyl chloride" ], "Reaction": [ "Condensation of 2-oxo-2-(4-phenylpiperazin-1-yl)ethylamine with 2-aminobenzoic acid in the presence of a coupling agent such as EDC or DCC to form 1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-aminobenzoic acid.", "Cyclization of the intermediate with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,4-dihydroquinazoline-2,4-dione.", "Reaction of the intermediate with 2-furylmethylamine in the presence of a base such as potassium carbonate to form the final intermediate.", "Acylation of the final intermediate with propanoyl chloride in the presence of a base such as triethylamine to form the final compound." ] } | |
CAS番号 |
899909-85-4 |
分子式 |
C28H29N5O5 |
分子量 |
515.57 |
IUPAC名 |
3-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-3-yl]-N-(furan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C28H29N5O5/c34-25(29-19-22-9-6-18-38-22)12-13-32-27(36)23-10-4-5-11-24(23)33(28(32)37)20-26(35)31-16-14-30(15-17-31)21-7-2-1-3-8-21/h1-11,18H,12-17,19-20H2,(H,29,34) |
InChIキー |
FQEQFUDJBMEQEX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C4=CC=CC=C4C(=O)N(C3=O)CCC(=O)NCC5=CC=CO5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2532888.png)
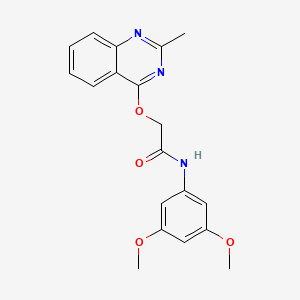
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2532890.png)
![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2532895.png)
![5-(benzo[d]thiazol-2-yl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2532896.png)
![2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2532897.png)
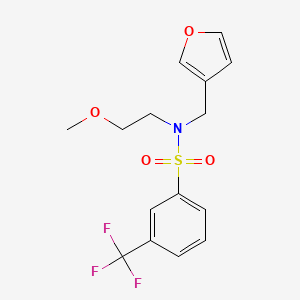
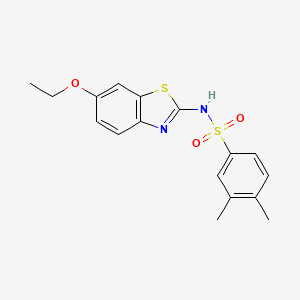
![2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2532900.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2532903.png)
